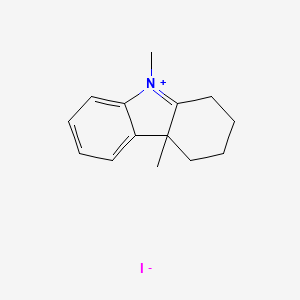

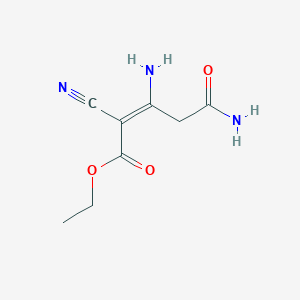

![molecular formula C15H17N7O2S B2965140 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-17-4](/img/structure/B2965140.png)

3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Diabetic Potential

A study conducted by Bindu et al. (2019) focused on a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The compounds exhibited strong inhibition potential and were found with excellent antioxidant and insulinotropic activity, suggesting their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

The antimicrobial properties of triazolo-pyridazine derivatives were investigated, with some compounds showing significant antibacterial and antifungal activities. This indicates the potential use of these compounds in treating microbial infections (Raval & Desai, 2005).

Anti-Inflammatory and Antihistaminic Effects

Gyoten et al. (2003) synthesized a series of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial in treating conditions like atopic dermatitis and allergic rhinitis. These findings underscore the therapeutic versatility of triazolo-pyridazine derivatives in addressing inflammatory and allergic conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antitumor Activity

Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their antitumor activity. These compounds, which include triazolo-pyridazine derivatives, showed inhibition effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential as antitumor agents (Riyadh, 2011).

CNS and Antioxidant Properties

Pyridothiazine derivatives, related to the chemical structure , exhibited analgesic action in animal models, alongside moderate antioxidant activities. This suggests their potential application in managing pain and oxidative stress-related disorders (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is the AKT protein, a key player in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer .

Mode of Action

3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with its target by inhibiting the phosphorylation of AKT . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting AKT phosphorylation, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

Its ability to inhibit akt phosphorylation suggests that it may have good bioavailability and can effectively reach its target within cells .

Result of Action

The inhibition of AKT phosphorylation by 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can lead to the disruption of the PI3K/AKT/mTOR pathway . This disruption can result in the death of cancer cells, providing a potential therapeutic effect .

Propiedades

IUPAC Name |

3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWURNZHOHSYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

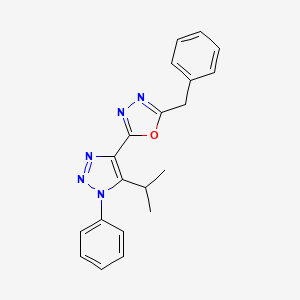

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)

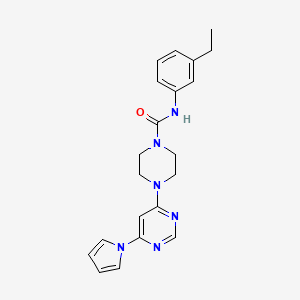

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

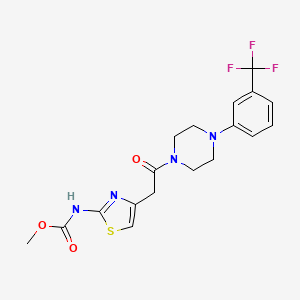

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)